molecular formula C12H28Pb B13733075 Plumbane, tetrapropyl- CAS No. 3440-75-3

Plumbane, tetrapropyl-

Cat. No.: B13733075
CAS No.: 3440-75-3
M. Wt: 379 g/mol
InChI Key: SMHNCYOTIYFOKL-UHFFFAOYSA-N
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Description

Plumbane, tetrapropyl- is an organolead compound with the chemical formula ( \text{Pb(C}_3\text{H}_7\text{)}_4 ) It is a derivative of plumbane where the hydrogen atoms are replaced by propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Plumbane, tetrapropyl- can be synthesized through the reaction of lead(IV) chloride with propylmagnesium bromide in an ether solution. The reaction typically proceeds as follows: [ \text{PbCl}_4 + 4 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Pb(C}_3\text{H}_7\text{)}_4 + 4 \text{MgBrCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Plumbane, tetrapropyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) oxide and propyl radicals.

    Substitution: It can undergo substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.

Major Products:

    Oxidation Products: Lead(IV) oxide and propyl radicals.

    Substitution Products: Various alkyl or aryl lead compounds depending on the reagents used.

Scientific Research Applications

Plumbane, tetrapropyl- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organolead compounds.

    Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.

    Medicine: Limited use due to toxicity, but studied for its potential in targeted drug delivery systems.

    Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of plumbane, tetrapropyl- involves its interaction with molecular targets through the formation of covalent bonds. The lead atom in the compound can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include the formation of lead-carbon bonds and the subsequent reactions of these bonds with other chemical species.

Comparison with Similar Compounds

    Tetraethyllead: Another organolead compound with ethyl groups instead of propyl groups.

    Tetramethyllead: Contains methyl groups instead of propyl groups.

    Tetraethylgermane: A similar compound with germanium instead of lead.

Uniqueness: Plumbane, tetrapropyl- is unique due to the presence of propyl groups, which influence its chemical reactivity and physical properties. Compared to tetraethyllead and tetramethyllead, plumbane, tetrapropyl- has different steric and electronic effects due to the larger size of the propyl groups.

Properties

CAS No.

3440-75-3

Molecular Formula

C12H28Pb

Molecular Weight

379 g/mol

IUPAC Name

tetrapropylplumbane

InChI

InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*1,3H2,2H3;

InChI Key

SMHNCYOTIYFOKL-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CCC)(CCC)CCC

Origin of Product

United States

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